Cantharidin Exhibits ~10-Fold Higher PP2A Inhibition Potency than Norcantharidin
In a direct head-to-head comparison, cantharidin demonstrates significantly greater potency against PP2A than its demethylated analog, norcantharidin. This difference is critical for studies requiring potent PP2A inhibition at lower concentrations. [1]
| Evidence Dimension | Inhibition of purified protein phosphatase 2A (PP2A) |
|---|---|
| Target Compound Data | IC50 = 0.04 μM (reported as 0.04 μmol/l) |
| Comparator Or Baseline | Norcantharidin: IC50 = 0.37 μM (reported as 0.37 μmol/l) |
| Quantified Difference | Cantharidin is 9.25-fold more potent than norcantharidin. |
| Conditions | Purified PP2A catalytic subunit (in vitro enzyme assay). |
Why This Matters
This ~10-fold difference in potency is a primary differentiator for in vitro studies where the concentration of inhibitor must be minimized to avoid off-target or solvent effects.
- [1] Ren Y, Kinghorn AD. (2021). Anticancer potential of cantharidin and its analogues: a review of natural sources, chemical synthesis, and bioactivity. In: Kinghorn AD, et al., editors. Progress in the Chemistry of Organic Natural Products. Vol 115. Cham: Springer. pp. 1-79. View Source
